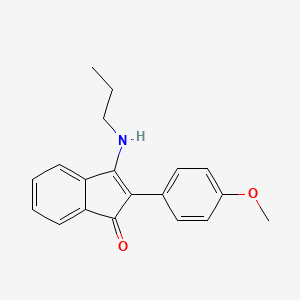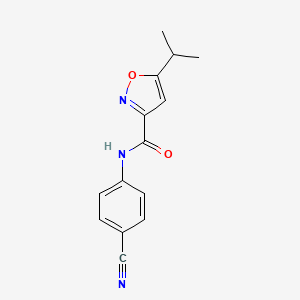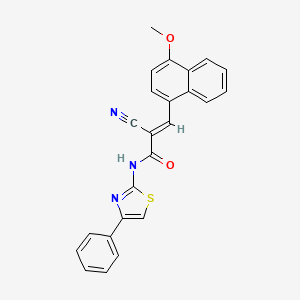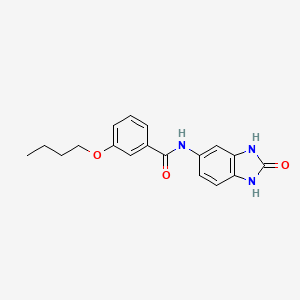
2-(4-methoxyphenyl)-3-(propylamino)-1H-inden-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(4-methoxyphenyl)-3-(propylamino)-1H-inden-1-one often involves complex organic reactions. For instance, molecular structures such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline have been synthesized through the Schiff bases reduction route, showcasing the intricate steps involved in creating compounds with similar functional groups (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-(4-methoxyphenyl)-3-(propylamino)-1H-inden-1-one, such as 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, has been characterized using techniques like X-ray diffraction, revealing their dimer nature and crystallization in specific crystal classes (Thippeswamy et al., 2011).
Chemical Reactions and Properties
The reactivity and chemical behavior of compounds similar to 2-(4-methoxyphenyl)-3-(propylamino)-1H-inden-1-one can be complex. For example, the reaction of acylaminocyanoesters with specific sulfides leading to substituted aminothiazoles demonstrates the diverse chemical reactions such structures can undergo (Golankiewicz et al., 1985).
Physical Properties Analysis
The physical properties, including crystal structure and hydrogen bonding patterns of compounds related to 2-(4-methoxyphenyl)-3-(propylamino)-1H-inden-1-one, provide insight into their stability and interactions. For instance, the structural investigation of compounds like (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid reveals significant intramolecular and intermolecular interactions, contributing to their physical stability (Venkatesan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are crucial for understanding the potential applications of compounds like 2-(4-methoxyphenyl)-3-(propylamino)-1H-inden-1-one. Studies on related compounds, such as the synthesis and antimicrobial activity of 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, shed light on their chemical behavior and potential use in creating new pharmaceuticals (Nagamani et al., 2018).
Aplicaciones Científicas De Investigación
Photoinduced Intramolecular Charge Transfer
Research into substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes reveals the impact of substituents like methoxy on the photochemical behavior of these compounds. Such studies highlight the formation of twisted intramolecular charge transfer (TICT) states, which are crucial for understanding the photophysics of materials and could inform the design of novel photonic devices or sensors (Yang et al., 2004).
Synthesis of Polysubstituted Pyrroles
In the realm of synthetic organic chemistry, the development of metal-free methods for synthesizing polysubstituted pyrrole derivatives has been explored. Using 2-((4-methoxyphenyl)amino)-1-(thiophen-2-yl)ethan-1-one among other substrates, efficient synthesis in aqueous mediums using surfactants has been demonstrated. This research is pivotal for the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Kumar et al., 2017).
Advanced Material Research
Investigations into the structural aspects of similar compounds, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, provide insights into their crystal structure, spectroscopy, and quantum chemical calculations. Such studies are foundational for the development of advanced materials with specific optical or chemical properties. The detailed analysis of molecular interactions contributes to a better understanding of the material's stability and reactivity (Venkatesan et al., 2016).
Photoreactivity and Crosslinking
The exploration of photoreagents for protein crosslinking and affinity labeling further exemplifies the applications of methoxyphenyl compounds. High yield photoreagents based on 4-nitrophenyl ethers, which become reactive with amines under specific conditions, have significant implications for biochemical research, particularly in studying protein interactions and functions (Jelenc et al., 1978).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-3-(propylamino)inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-3-12-20-18-15-6-4-5-7-16(15)19(21)17(18)13-8-10-14(22-2)11-9-13/h4-11,20H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPHPGOUYWJKLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-(propylamino)inden-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4630697.png)
![methyl {4-bromo-2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4630700.png)


![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4630726.png)

![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4630750.png)
![1-(2,3-dichlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4630753.png)
![1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4630765.png)

![4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B4630772.png)
![3-amino-4,6-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4630776.png)

![2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4630780.png)